7-[(3-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
7-[(3-Chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a pyrimido[4,5-d]pyrimidine core substituted at the 3-position with a phenyl group and at the 7-position with a 3-chlorobenzylsulfanyl moiety. The 3-chlorobenzylsulfanyl group introduces lipophilic character, which may enhance membrane permeability and influence binding interactions in biological systems .
Properties
Molecular Formula |
C19H13ClN4O2S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C19H13ClN4O2S/c20-13-6-4-5-12(9-13)11-27-18-21-10-15-16(22-18)23-19(26)24(17(15)25)14-7-2-1-3-8-14/h1-10H,11H2,(H,21,22,23,26) |
InChI Key |
RZFHJAWCCGKNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)SCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimido[4,5-d]pyrimidine core, followed by the introduction of the 3-chlorobenzylsulfanyl and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(3-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorobenzyl group.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Various nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups in place of the chlorobenzyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfanyl groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-[(3-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulfanyl group may play a key role in these interactions by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives exhibit diverse pharmacological and biochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrimido[4,5-d]pyrimidine Derivatives
Key Observations :
Synthetic Efficiency: The target compound’s 3-chlorobenzylsulfanyl group likely requires specialized reagents (e.g., 3-chlorobenzyl thiol) for introduction, contrasting with simpler alkyl/aryl analogs synthesized via MCRs or microwave-assisted methods .
Molecular Weight: The target compound’s higher molecular weight (~410 vs. 192–302 for others) may limit oral bioavailability, necessitating formulation adjustments .
Biological Activity: Fluorophenyl analogs (e.g., ) exhibit DNA-PK inhibition (IC50 ~5 µM), while chlorophenyl derivatives (079383) are untested but hypothesized to show similar kinase modulation due to halogen interactions .
Structural Flexibility :
- Tetrahydropyrimido[4,5-d]pyrimidines (e.g., 5,6,7,8-tetrahydro derivatives) exhibit conformational rigidity, whereas the target compound’s fully unsaturated core may enhance π-stacking in enzyme active sites .
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